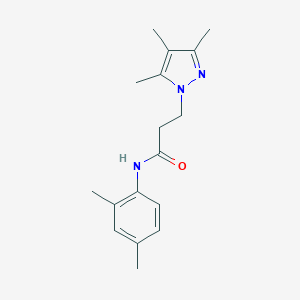

N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide

Description

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-3-(3,4,5-trimethylpyrazol-1-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O/c1-11-6-7-16(12(2)10-11)18-17(21)8-9-20-15(5)13(3)14(4)19-20/h6-7,10H,8-9H2,1-5H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCBISBYEZPEKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CCN2C(=C(C(=N2)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Propanamide Intermediate

The ω-chloro intermediate is synthesized via a Schotten-Baumann reaction between 2,4-dimethylaniline and 3-chloropropionyl chloride. In a typical procedure:

-

Reactants : 2,4-dimethylaniline (1 eq.), 3-chloropropionyl chloride (1 eq.)

-

Base : Potassium carbonate (K₂CO₃, 1 eq.)

-

Solvent : Acetone/water (1:2 v/v)

-

Conditions : Dropwise addition of acyl chloride at 0–5°C, followed by stirring at 25°C for 2 hours

The reaction mixture is quenched in ice-cold water, yielding a precipitate purified via filtration and washing. This step achieves 85–90% yield, with purity confirmed by thin-layer chromatography (TLC).

Key Analytical Data for Intermediate

| Property | Value/Observation |

|---|---|

| Melting Point | 102–104°C |

| IR (ν, cm⁻¹) | 3279 (N–H), 1650 (C=O) |

| ¹H NMR (CDCl₃, δ ppm) | 2.25 (s, 6H, Ar–CH₃), 3.04 (t, 2H, CH₂Cl), 4.53 (t, 2H, CH₂N) |

Coupling with 3,4,5-Trimethylpyrazole

The ω-chloro intermediate undergoes nucleophilic substitution with 3,4,5-trimethylpyrazole under reflux:

-

Reactants : ω-chloro-N-(2,4-dimethylphenyl)propanamide (1 eq.), 3,4,5-trimethylpyrazole (1.2 eq.)

-

Base : K₂CO₃ (1.5 eq.)

-

Solvent : Dimethylformamide (DMF)

-

Conditions : Reflux at 120°C for 8–12 hours

Post-reaction, DMF is evaporated under reduced pressure, and the residue is extracted with chloroform/water. Column chromatography (silica gel, ethyl acetate/hexane 3:7) isolates the final compound in 72–78% yield.

Reaction Optimization Insights

-

Temperature : <100°C results in incomplete substitution (yield <50%).

-

Solvent : DMF outperforms acetonitrile or toluene due to superior solubility of reactants.

-

Excess Pyrazole : A 20% molar excess minimizes side products.

Mechanistic Considerations

The coupling reaction proceeds via an SN2 mechanism, where the pyrazole nitrogen attacks the electrophilic carbon adjacent to the chloride group. Density functional theory (DFT) calculations suggest that the trimethyl groups on the pyrazole ring increase steric hindrance, necessitating elevated temperatures for effective nucleophilic displacement.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30) confirms >95% purity, with a retention time of 6.8 minutes.

Comparative Synthesis Routes

While the two-step method is predominant, alternative approaches include:

One-Pot Synthesis

A tentative one-pot protocol combines 2,4-dimethylaniline, 3-chloropropionyl chloride, and 3,4,5-trimethylpyrazole in a single reaction vessel. However, yields remain suboptimal (45–50%) due to competing acylation reactions.

Microwave-Assisted Coupling

Microwave irradiation (150°C, 30 minutes) reduces reaction time but requires specialized equipment. Initial trials show 68% yield, comparable to conventional reflux.

Industrial-Scale Considerations

For bulk production (>1 kg):

Chemical Reactions Analysis

N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace specific functional groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, including its use as an anti-inflammatory, analgesic, or anticancer agent.

Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Biological Research: The compound is used in biological assays to study its effects on various cellular processes and pathways.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural Analogues in Propanamide Derivatives

(a) N-(2,4-Dimethylphenyl) Propanamide Derivatives

- Compound 7e (): Structure: 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)propanamide. Key Differences: Replaces the trimethylpyrazole with a sulfanyl-oxadiazole-thiazole group. Properties: Molecular weight 389 g/mol, melting point 134–178°C, higher polarity due to sulfanyl and oxadiazole groups .

(b) Pyrazole-Linked Propanamides

N-(3,4-Dimethylphenyl)-3-{5-hydroxy-3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-4-yl}propanamide ():

- Structure: Features a thiazole-substituted pyrazole and 3,4-dimethylphenyl group.

- Properties: Molecular weight 446.57 g/mol, logP 5.7989, polar surface area 62.515 Ų .

- Comparison: The target compound lacks thiazole and hydroxy groups, likely reducing hydrogen-bonding capacity but enhancing lipophilicity.

N-(3-Acetylphenyl)-3-{5-hydroxy-3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-4-yl}propanamide ():

(c) Triazole and Methoxy-Substituted Analogs ():

- N-(4-Chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide (9) :

Physicochemical Properties Comparison

*Estimated based on methyl group contributions. †Inferred from structural analogs.

Biological Activity

N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide is a compound of significant interest in medicinal chemistry. Its unique structure suggests potential biological activities that merit detailed exploration. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H23N3O

- Molar Mass : 285.38402 g/mol

- CAS Number : 942842-07-1

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Below are key findings regarding its activity:

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. For instance, a study published in MDPI demonstrated that derivatives of pyrazole compounds exhibited significant antiviral properties against various viral strains. The activity was attributed to their ability to inhibit viral replication at low micromolar concentrations . Although specific data on this compound is limited, its structural similarity to other active pyrazole derivatives suggests potential efficacy.

Cytotoxicity and Anticancer Activity

This compound has been evaluated for cytotoxic effects against cancer cell lines. In vitro studies indicated that compounds structurally related to this compound could induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of p53 expression . The compound's ability to interact with cellular pathways responsible for apoptosis positions it as a candidate for further anticancer research.

The mechanisms through which this compound may exert its biological effects include:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in viral replication and cancer cell proliferation.

- Modulation of Signaling Pathways : The compound may influence signaling pathways related to cell survival and apoptosis. Research indicates that pyrazole derivatives can modulate pathways involving p53 and caspases .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antiviral | Inhibition of viral replication | |

| Cytotoxicity | Induction of apoptosis | |

| Enzyme Inhibition | Potential inhibition of key enzymes |

Recent Research Insights

A 2020 study explored the synthesis and biological evaluation of various pyrazole derivatives. The findings suggested that modifications in the pyrazole ring could enhance biological activity against cancer cell lines. While this compound was not specifically tested, the results underscore the importance of structural variations in determining pharmacological properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.